molecular formula C21H21N3O3 B7704721 N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7704721
M. Wt: 363.4 g/mol
InChI Key: RMQYBSUSWBJQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CP-96345, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound belongs to the class of oxadiazole derivatives that possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been suggested that N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide exerts its biological effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. Moreover, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess a wide range of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Moreover, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the migration and invasion of cancer cells. In animal models, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potential use in the treatment of various diseases. Moreover, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the main limitations of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One of the main areas of research is the development of more efficient synthesis methods for N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. Moreover, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in humans. Finally, further studies are needed to explore the potential use of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(2-chloroethoxy)aniline in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with cyclopentylamine in the presence of triethylamine to obtain N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.

Scientific Research Applications

N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several preclinical studies have demonstrated the anti-tumor activity of N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in various cancer cell lines. Moreover, N-cyclopentyl-2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to possess anti-inflammatory and neuroprotective effects in animal models.

properties

IUPAC Name

N-cyclopentyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(22-17-8-4-5-9-17)14-26-18-12-10-16(11-13-18)21-23-20(24-27-21)15-6-2-1-3-7-15/h1-3,6-7,10-13,17H,4-5,8-9,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQYBSUSWBJQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.